Methyl 2-amino-6-fluorobenzoate hydrochloride
Overview
Description
It is a white crystalline powder that is soluble in water and organic solvents. This compound is known for its unique chemical structure, which includes an amino group and a fluorine atom attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-fluorobenzoate hydrochloride typically involves the esterification of 2-amino-6-fluorobenzoic acid. One common method includes dissolving 2-amino-6-fluorobenzoic acid in ethyl acetate and ethanol, followed by the addition of (trimethylsilyl) diazomethane. The reaction mixture is stirred at room temperature for about 1.5 hours, and the solvent is then removed under reduced pressure to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the process generally involves large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation: Oxidized products such as carboxylic acids.
Reduction: Reduced forms of the compound, potentially amines or alcohols.
Hydrolysis: 2-amino-6-fluorobenzoic acid.
Scientific Research Applications
Methyl 2-amino-6-fluorobenzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-6-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-amino-6-bromobenzoate: Contains a bromine atom in place of fluorine.
Methyl 2-amino-6-iodobenzoate: Features an iodine atom instead of fluorine.
Uniqueness
Methyl 2-amino-6-fluorobenzoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, reactivity, and biological activity compared to its halogenated counterparts .
Properties
IUPAC Name |
methyl 2-amino-6-fluorobenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c1-12-8(11)7-5(9)3-2-4-6(7)10;/h2-4H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEIDSYGZLGEDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655136 | |
Record name | Methyl 2-amino-6-fluorobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170167-90-4 | |
Record name | Methyl 2-amino-6-fluorobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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